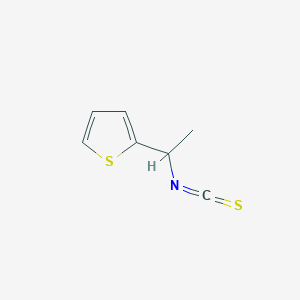

2-(1-Isothiocyanatoethyl)thiophene

Beschreibung

Significance of Isothiocyanate Functionality in Contemporary Organic Synthesis

Isothiocyanates (R-N=C=S) are highly versatile reagents in organic chemistry, prized for their reactivity as electrophiles. ekb.eg The central carbon atom of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the basis for the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. These reactions are often high-yielding and proceed under mild conditions, making isothiocyanates valuable synthons for creating diverse molecular libraries. ijpbs.com Furthermore, isothiocyanates can participate in cycloaddition reactions, providing access to a variety of heterocyclic systems. ekb.eg Their significance extends to medicinal chemistry and materials science, where they are used as key building blocks for biologically active compounds and functional polymers. nih.govresearchgate.net

Structural and Electronic Characteristics of the Thiophene (B33073) Heterocycle

Thiophene (C₄H₄S) is a five-membered aromatic heterocycle that is isosteric with benzene (B151609), meaning it has a similar shape and size, which allows it to mimic benzene in biological systems. nih.govresearchgate.net Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, with the sulfur atom contributing a lone pair to the π-system. nist.gov This aromatic character imparts significant stability to the thiophene ring. However, the presence of the sulfur atom also introduces unique electronic properties. Thiophene is more electron-rich than benzene, making it more susceptible to electrophilic substitution reactions, which predominantly occur at the C2 and C5 positions. nist.gov The sulfur atom can also influence the molecule's conformation and participate in non-covalent interactions, which is important in the design of materials with specific electronic or self-assembly properties. nist.gov

Positioning of 2-(1-Isothiocyanatoethyl)thiophene within the Scope of Thiophene-Isothiocyanate Research

This compound belongs to the class of thiophene-isothiocyanates, a group of compounds that has been explored for the synthesis of various fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. ekb.egresearchgate.net The ethyl linker between the thiophene ring and the isothiocyanate group in this compound provides conformational flexibility, which can influence its reactivity and the geometry of the resulting products. Research into thiophene-isothiocyanates is driven by the desire to combine the favorable biological and material properties of the thiophene ring with the versatile reactivity of the isothiocyanate group. nih.govmdpi.com This specific compound, with the isothiocyanate group at the benzylic-like position, is a valuable intermediate for accessing a range of thiophene-containing compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-isothiocyanatoethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS2/c1-6(8-5-9)7-3-2-4-10-7/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNULICTWRLOKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 2 1 Isothiocyanatoethyl Thiophene

Nucleophilic Addition Reactions at the Isothiocyanate Group

The carbon atom of the isothiocyanate group is highly electrophilic and is the primary site for nucleophilic addition reactions. This reactivity allows for the straightforward synthesis of a variety of derivatives, including thioureas and thiosemicarbazones.

The reaction of 2-(1-Isothiocyanatoethyl)thiophene with primary or secondary amines provides a direct and efficient route to N,N'-disubstituted and N,N',N'-trisubstituted thiourea (B124793) derivatives, respectively. organic-chemistry.orgsemanticscholar.org This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group. rsc.org The process is often carried out in a suitable solvent like dichloromethane (B109758) or tert-butanol (B103910) and can be performed at room temperature, although heating may be required for less reactive amines. rsc.org The use of base catalysis, for instance with triethylamine, can also increase the reaction rate. cdnsciencepub.com These thiourea derivatives are important precursors for the synthesis of various heterocyclic systems.

| Reactant (Amine) | Product | General Conditions |

|---|---|---|

| Aniline (B41778) | 1-(1-(Thiophen-2-yl)ethyl)-3-phenylthiourea | Solvent (e.g., Dichloromethane), Room Temperature |

| Benzylamine | 1-Benzyl-3-(1-(thiophen-2-yl)ethyl)thiourea | Solvent (e.g., Ethanol), Reflux |

| Piperidine | 1-(1-(Thiophen-2-yl)ethyl)piperidine-1-carbothioamide | Solvent (e.g., Dichloromethane), Room Temperature |

| 4-Chloroaniline | 1-(4-Chlorophenyl)-3-(1-(thiophen-2-yl)ethyl)thiourea | Solvent (e.g., tert-Butanol), Reflux |

Thiosemicarbazones are synthesized in a two-step process starting from the isothiocyanate. First, this compound reacts with hydrazine (B178648) or a substituted hydrazine (e.g., hydrazine monohydrate) to form a thiosemicarbazide (B42300) intermediate. researchgate.netrsc.org This reaction is a nucleophilic addition of the terminal nitrogen of hydrazine to the isothiocyanate carbon. The resulting thiosemicarbazide can then be condensed with an appropriate aldehyde or ketone to yield the final thiosemicarbazone. rsc.orgresearchgate.net These compounds and their metal complexes are of significant interest due to their wide range of biological activities. nih.gov

| Step | Reactants | Intermediate/Product | General Conditions |

|---|---|---|---|

| 1 | This compound + Hydrazine Hydrate | 4-(1-(Thiophen-2-yl)ethyl)thiosemicarbazide | Solvent (e.g., Ethanol), Room Temperature |

| 2 | 4-(1-(Thiophen-2-yl)ethyl)thiosemicarbazide + Benzaldehyde | (E)-2-Benzylidene-N-(1-(thiophen-2-yl)ethyl)hydrazine-1-carbothioamide | Acid catalyst (e.g., Acetic Acid), Reflux |

| 2 | 4-(1-(Thiophen-2-yl)ethyl)thiosemicarbazide + Acetone | (E)-N-(1-(Thiophen-2-yl)ethyl)-2-isopropylidenehydrazine-1-carbothioamide | Acid catalyst, Reflux |

Cycloaddition reactions offer a powerful method for constructing heterocyclic rings. The specific [4+1] cycloaddition pathway for pyrrole (B145914) synthesis typically involves the reaction of a 4-atom component (like an α,β-unsaturated azo compound or vinyl ketenimine) with a 1-atom component that can insert a single atom, usually a carbon atom from an isocyanide (R-N≡C). semanticscholar.orgrsc.org While isothiocyanates (R-N=C=S) are not the typical C1 synthons for this class of reaction, they can participate in other types of cycloadditions. For instance, the C=S bond in an isothiocyanate can undergo a [2+4] cycloaddition with a suitable diene. The synthesis of pyrroles from isothiocyanates is more commonly achieved through other routes, such as multi-component reactions or condensation pathways, rather than a direct [4+1] cycloaddition where the isothiocyanate provides the single carbon atom. cdnsciencepub.com Isocyanide-based multicomponent reactions (I-MCRs) are a particularly powerful tool for creating polysubstituted pyrroles in a one-pot procedure. rsc.org

Electrophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, more so than benzene (B151609), making it highly reactive towards electrophilic aromatic substitution (EAS).

In electrophilic aromatic substitution, the existing substituent on the thiophene ring governs the position of the incoming electrophile. The thiophene ring itself preferentially undergoes substitution at the C2 or C5 positions, as attack at these sites leads to a more stable carbocation intermediate (with three resonance structures) compared to attack at C3 or C4 (two resonance structures).

For this compound, the substituent is at the C2 position. This substituent, an alkyl group, is generally considered activating and ortho-, para-directing. In the context of the thiophene ring, this directs incoming electrophiles to the C3 (ortho) and C5 (para) positions. However, the C5 position is strongly favored due to significantly less steric hindrance compared to the C3 position, which is crowded by the adjacent substituent. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound are expected to yield the 5-substituted product with high regioselectivity.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-(1-Isothiocyanatoethyl)-5-nitrothiophene |

| Bromination | N-Bromosuccinimide (NBS) / THF | 2-Bromo-5-(1-isothiocyanatoethyl)thiophene |

| Acylation | Acetyl Chloride / AlCl₃ | 1-(5-(1-Isothiocyanatoethyl)thiophen-2-yl)ethan-1-one |

Intramolecular Cyclization and Annulation Reactions

The presence of both the thiophene ring and the reactive isothiocyanate group within the same molecule allows for the possibility of intramolecular cyclization reactions to form fused heterocyclic systems. These reactions typically require the generation of a nucleophilic center on the thiophene ring that can attack the electrophilic carbon of the isothiocyanate.

One potential pathway involves the deprotonation of the thiophene ring at the C3 position using a strong base, such as an organolithium reagent, to create a nucleophilic carbon. This can then attack the isothiocyanate group intramolecularly, leading to the formation of a thieno-fused thiazine (B8601807) derivative after an appropriate workup. Such annulation strategies are valuable for constructing complex polycyclic aromatic systems. While specific examples for this compound are not extensively documented, the principles are well-established in thiophene chemistry and provide a feasible route to novel fused heterocycles.

Formation of Fused Heterocyclic Systems (e.g., Thieno[2,3-d]pyrimidines, Thiadiazoles, Oxadiazines, Thiazoles)

No specific literature was found describing the use of this compound in the synthesis of these fused heterocyclic systems.

Elimination Reactions Leading to Vinylic Isothiocyanates

There is no available data on the specific conditions or outcomes of elimination reactions for this compound to produce the corresponding vinylic isothiocyanate.

Photochemical Rearrangements of Thiophene Derivatives

The photochemical behavior of this compound has not been documented in the reviewed scientific literature.

Derivatization Strategies for Advanced Characterization and Functionalization

Chemical Modification for Enhanced Chromatographic Analysis

Direct analysis of isothiocyanates like 2-(1-isothiocyanatoethyl)thiophene by common chromatographic methods such as High-Performance Liquid Chromatography (HPLC) can be challenging. These difficulties often arise from the compound's potential instability and the lack of a strong chromophore, which is a part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible spectrum. The absence of a strong chromophore leads to low sensitivity when using UV detectors, a standard component of HPLC systems. mdpi.comnih.gov

To overcome these limitations, pre-column derivatization is a widely adopted strategy. This involves reacting the isothiocyanate with a specific reagent to create a new derivative that is more stable and possesses properties better suited for detection.

One of the most effective methods involves the reaction of the isothiocyanate with a thiol-containing reagent. For instance, the cyclocondensation reaction with 1,2-benzenedithiol (B97157) is a robust method for the quantification of total isothiocyanates. nih.gov This reaction is highly selective for the –N=C=S group and produces a stable derivative, 1,3-benzodithiole-2-thione, which has strong UV absorbance, allowing for sensitive detection. mdpi.comnih.gov

Another common approach is to react the isothiocyanate with other thiol compounds, such as N-acetyl-L-cysteine (NAC) or 2-naphthalenethiol (B184263) (2-NT). mostwiedzy.plnih.gov These reactions yield dithiocarbamate (B8719985) derivatives that are stable and can be readily analyzed by HPLC coupled with Diode Array Detectors (DAD) or Mass Spectrometry (MS). mostwiedzy.pl Derivatization with a reagent like 2-naphthalenethiol is particularly advantageous as it introduces a naphthalene (B1677914) ring system into the molecule, creating a derivative with significantly improved UV detectability. nih.govnih.gov

The following table summarizes common derivatization reactions used to enhance the chromatographic analysis of isothiocyanates, which are applicable to this compound.

| Derivatizing Agent | Resulting Derivative Class | Analytical Advantage |

| 1,2-Benzenedithiol | 1,3-Benzodithiole-2-thione | Forms a stable, strongly UV-absorbing product for sensitive HPLC-UV detection. nih.gov |

| N-Acetyl-L-cysteine (NAC) | Dithiocarbamate | Creates stable adducts suitable for HPLC-DAD-MS analysis. mostwiedzy.pl |

| 2-Naphthalenethiol | Dithiocarbamate | Introduces a naphthalene chromophore, greatly enhancing UV detection sensitivity. nih.gov |

| Ammonia | Thiourea (B124793) | Forms thiourea derivatives that are suitable for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. researchgate.net |

Introduction of Diverse Functionalities via Isothiocyanate Reactivity

The electrophilic carbon atom of the isothiocyanate group in this compound serves as a prime target for nucleophilic attack. This reactivity provides a powerful and straightforward method for introducing a wide array of functional groups, effectively using the parent compound as a scaffold for synthesizing new molecules. The most common class of reactions involves the addition of nitrogen nucleophiles, such as primary and secondary amines, to form substituted thiourea derivatives. nih.govmdpi.com

This reaction is highly efficient and versatile, proceeding under mild conditions, often at room temperature, to produce high yields of the corresponding thioureas. nih.govchemicalpapers.com Research on other thiophene-based isothiocyanates has confirmed their utility in synthesizing thiourea derivatives. For example, 2-isothiocyanato-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene readily reacts with various secondary amines to give the corresponding 1-(thien-2-yl)thioureas. chemicalpapers.com This established reactivity is directly applicable to this compound for the synthesis of novel compounds.

By selecting an amine with a desired functional group (e.g., an additional heterocyclic ring, a carboxylic acid, or a hydroxyl group), that functionality can be directly incorporated into the new molecule. This strategy is a cornerstone of medicinal chemistry for the creation of compound libraries for screening biological activities, as thiourea derivatives are known to possess a wide range of bioactivities. mdpi.comresearchgate.netresearchgate.net

The table below illustrates the introduction of diverse functionalities to the this compound core through its reaction with various representative nucleophiles.

| Nucleophile (R-NH₂) | Functional Group Introduced (R) | Resulting Product Class |

| Aniline (B41778) | Phenyl | N-Aryl-N'-(1-(thiophen-2-yl)ethyl)thiourea |

| Piperidine* | Piperidinyl | N,N-Pentamethylene-N'-(1-(thiophen-2-yl)ethyl)thiourea |

| Glycine methyl ester | Methoxycarbonylmethyl | N-(Methoxycarbonylmethyl)-N'-(1-(thiophen-2-yl)ethyl)thiourea |

| Ethanolamine | 2-Hydroxyethyl | N-(2-Hydroxyethyl)-N'-(1-(thiophen-2-yl)ethyl)thiourea |

*Note: Piperidine is a secondary amine; the reaction proceeds analogously.

This synthetic versatility allows this compound to be used as a valuable intermediate for building more complex molecules with tailored chemical and physical properties.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms.

Proton (1H) NMR Analysis of Chemical Shifts and Coupling Patterns

Proton NMR spectra of thiophene (B33073) derivatives provide characteristic signals for the aromatic protons on the thiophene ring. globalresearchonline.net The chemical shifts and coupling constants are influenced by the nature and position of substituents. For thiophene itself, the protons at the 2 and 5 positions are typically found at a different chemical shift than those at the 3 and 4 positions. modgraph.co.uk The introduction of a 1-isothiocyanatoethyl group at the 2-position will further influence the electronic environment of the remaining ring protons, leading to specific shifts. The protons of the ethyl group will present as a quartet and a doublet due to spin-spin coupling.

Detailed analysis of a related compound, 2-ethylthiophene, shows the ethyl group protons appearing at specific chemical shifts, which can serve as a reference. thegoodscentscompany.com In general, the chemical shifts for protons on a thiophene ring appear in the range of δ 6.5-8.0 ppm. rsc.orgresearchgate.net The coupling constants between adjacent protons on the thiophene ring are typically in the range of 3-6 Hz.

Table 1: Predicted ¹H NMR Data for 2-(1-Isothiocyanatoethyl)thiophene

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Thiophene H-3 | 6.9 - 7.2 | Doublet of doublets | J(H3-H4) = 3.5-4.5, J(H3-H5) = 1.0-1.5 |

| Thiophene H-4 | 6.9 - 7.1 | Doublet of doublets | J(H4-H3) = 3.5-4.5, J(H4-H5) = 2.5-3.5 |

| Thiophene H-5 | 7.2 - 7.5 | Doublet of doublets | J(H5-H4) = 2.5-3.5, J(H5-H3) = 1.0-1.5 |

| CH-NCS | 4.8 - 5.2 | Quartet | J(CH-CH3) = ~7.0 |

| CH3 | 1.6 - 1.9 | Doublet | J(CH3-CH) = ~7.0 |

Carbon-13 (13C) NMR for Carbon Skeleton Assignment

Carbon-13 NMR spectroscopy complements proton NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thiophene ring are sensitive to the substituent. For unsubstituted thiophene, the carbon signals appear around δ 125 ppm. chemicalbook.comspectrabase.com The isothiocyanate group (-NCS) has a characteristic chemical shift in the range of δ 125–135 ppm. The carbons of the ethyl group will also have distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Thiophene C2 | 145 - 150 |

| Thiophene C3 | 126 - 128 |

| Thiophene C4 | 127 - 129 |

| Thiophene C5 | 124 - 126 |

| CH-NCS | 50 - 55 |

| CH3 | 20 - 25 |

| NCS | 130 - 140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound is the strong and sharp absorption band for the isothiocyanate group (-N=C=S). This asymmetric stretching vibration typically appears in the region of 2050–2150 cm⁻¹.

Other expected vibrations include C-H stretching of the thiophene ring and the ethyl group (around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively), C=C stretching of the thiophene ring (around 1600-1400 cm⁻¹), and C-S stretching vibrations. globalresearchonline.netlibretexts.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| -N=C=S | Asymmetric Stretch | 2050 - 2150 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2980 - 2850 | Medium |

| C=C (Thiophene) | Stretch | 1600 - 1400 | Medium to Weak |

| C-S | Stretch | 800 - 600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (molar mass: 169.26 g/mol ), the molecular ion peak (M⁺) is expected to be observed.

The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for thiophene derivatives involve cleavage of the substituent from the ring. researchgate.netnih.gov The isothiocyanate group can also undergo specific fragmentation. A prominent fragment would likely correspond to the loss of the isothiocyanate group or the entire ethylisothiocyanate side chain. The fragmentation of the thiophene ring itself can also occur. researchgate.net

Table 4: Potential Fragmentation Ions in the Mass Spectrum of this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [C₇H₇NS₂]⁺ | 169 | Molecular Ion (M⁺) |

| [C₆H₇S]⁺ | 111 | Loss of NCS |

| [C₅H₅S]⁺ | 97 | Thienylmethyl cation |

| [C₄H₄S]⁺ | 84 | Thiophene radical cation |

| [NCS]⁺ | 58 | Isothiocyanate cation |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₇H₇NS₂), the theoretical elemental composition is approximately:

Carbon (C): 49.67%

Hydrogen (H): 4.17%

Nitrogen (N): 8.28%

Sulfur (S): 37.89%

Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and empirical formula of the synthesized compound.

Computational Chemistry and Mechanistic Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures of molecules. DFT calculations are instrumental in predicting a wide range of properties for thiophene (B33073) derivatives.

Optimization of Molecular Geometries and Conformational Analysis

The first step in the computational study of 2-(1-isothiocyanatoethyl)thiophene involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy state on the potential energy surface. For a flexible molecule like this compound, which has rotational freedom around the single bond connecting the ethyl group to the thiophene ring, conformational analysis is crucial. nih.gov

Computational methods, such as those implemented in software packages like Gaussian, allow for a systematic search of different conformers. nih.gov By rotating the ethylisothiocyanate group relative to the thiophene ring, a potential energy surface can be mapped out to identify the most stable conformers (global and local minima) and the energy barriers between them. This analysis is vital for understanding which shapes the molecule is likely to adopt and how this might influence its reactivity and interactions.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Anti | 180° | 0.00 | 2.5 |

| Gauche 1 | 60° | 1.2 | 3.1 |

| Gauche 2 | -60° | 1.2 | 3.1 |

| Syn | 0° | 5.8 | 4.0 |

Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis study. The values are not based on experimental results for this specific molecule.

Prediction of Electronic Properties and Spectroscopic Parameters

Once the optimized geometry is obtained, DFT calculations can be used to predict various electronic properties of this compound. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. mdpi.com

Furthermore, DFT can be employed to simulate spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov By calculating the vibrational frequencies and NMR chemical shifts, a theoretical spectrum can be generated. This predicted spectrum can be a powerful tool for the identification and structural confirmation of this compound in experimental settings. Time-dependent DFT (TD-DFT) can also be used to predict electronic absorption spectra, providing insights into the molecule's color and its behavior upon interaction with light. acs.org

Table 2: Predicted Electronic and Spectroscopic Data for this compound using DFT

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Key IR Frequency (N=C=S stretch) | ~2100 cm⁻¹ |

| ¹³C NMR Shift (Isothiocyanate Carbon) | ~130 ppm |

Note: This table is for illustrative purposes. The values are hypothetical and represent the type of data that would be generated from DFT calculations.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in medicinal chemistry for understanding how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein or nucleic acid. nih.gov

Analysis of Ligand-Biomacromolecule Binding Modes

For this compound, molecular docking simulations could be used to explore its potential interactions with various protein targets. The isothiocyanate group is known to be an electrophile that can react with nucleophilic residues, such as cysteine, on proteins. nih.govmdpi.com Docking studies would involve placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. nih.gov The results would reveal the most likely binding poses and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds, that stabilize the complex. frontiersin.org

Exploration of Molecular Recognition Mechanisms

Beyond simply predicting the binding pose, molecular docking can shed light on the mechanisms of molecular recognition. nih.gov By analyzing a series of docking simulations with different proteins or with mutated versions of a target protein, researchers can identify the key structural features of both the ligand and the protein that are essential for binding. For this compound, this could involve understanding the role of the thiophene ring in orienting the molecule within a binding pocket and the importance of the ethyl linker for positioning the reactive isothiocyanate group. mdpi.com These insights are crucial for the rational design of new molecules with improved affinity and selectivity for a specific biological target.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Result |

| Binding Affinity (Scoring Function) | -7.5 kcal/mol |

| Key Interacting Residues | Cys23, Phe88, Leu102 |

| Types of Interactions | Covalent (with Cys23), Hydrophobic (with Phe88, Leu102) |

| Predicted Inhibitory Constant (Ki) | 2.5 µM |

Note: This table presents hypothetical data that would be obtained from a molecular docking study.

Semi-empirical Computational Approaches for Reaction Mechanism Elucidation

While DFT is powerful, it can be computationally expensive for studying large systems or complex reaction pathways. Semi-empirical methods, which use a simpler approximation of the Schrödinger equation and incorporate some experimental parameters, offer a faster alternative for exploring reaction mechanisms. nih.gov These methods can be particularly useful for an initial, broad exploration of potential reaction pathways before committing to more resource-intensive DFT calculations.

Applications in Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates in Heterocyclic Chemistry

The isothiocyanate group in 2-(1-Isothiocyanatoethyl)thiophene is a key functional group that allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of heterocyclic compounds. Isothiocyanates, in general, are known for their reactivity towards nucleophiles, which enables the construction of diverse heterocyclic rings. rsc.org

The thiophene (B33073) moiety itself is a crucial heterocyclic core found in numerous biologically active compounds and functional materials. semanticscholar.orgrroij.com The combination of the reactive isothiocyanate group and the stable thiophene ring in this compound provides a powerful tool for synthetic chemists. For instance, the reaction of isothiocyanates with active methylene (B1212753) compounds under basic conditions is a well-established method for producing various heterocycles, including thiazolidine (B150603) and thiophene derivatives. researchgate.net

Furthermore, the versatility of isothiocyanate intermediates has been demonstrated in the diversity-oriented synthesis of N-heterocycles. rsc.org This approach allows for the creation of a wide range of structurally diverse molecules from a common starting material. The reactivity of the isothiocyanate group can be harnessed to construct various heterocyclic systems, such as 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines. rsc.org

The synthesis of thiophene, thiazole, and isoxazole (B147169) derivatives, which are present in many natural and synthetic compounds with pharmacological activity, can be achieved through the heterocyclization of appropriate precursors. nih.gov The structural diversity of these heterocycles makes them attractive scaffolds for drug discovery and materials science. researchgate.netnih.gov

Building Blocks for Complex Organic Molecules and Alkaloids

This compound serves as a valuable building block for the synthesis of more complex organic molecules, including those with potential biological activity. Thiophene-based structures are frequently employed as core components in the design of various agrochemicals and pharmaceuticals. rroij.com The ability of the thiophene ring to often replace a benzene (B151609) ring without loss of biological activity makes it a significant scaffold in medicinal chemistry. rroij.com

The synthesis of complex organic molecules often relies on the use of versatile building blocks that can be readily modified and incorporated into larger structures. Thieno[3,2-b]thiophenes, for example, are important building blocks for organic electronic and optoelectronic materials, and more efficient synthetic routes to these compounds are continuously being developed. nih.govrsc.org The reduction of a four-step synthesis to a two-step process for 3-alkylthieno[3,2-b]thiophenes highlights the ongoing efforts to improve the accessibility of these key building blocks. nih.govrsc.org

Thiophene-1,1-dioxides are another class of compounds that serve as unique building blocks in modern organic synthesis and materials chemistry. researchgate.net The reactivity and chemical transformations of these compounds have been extensively studied, leading to new applications in various fields. researchgate.net The synthesis of thiophene-fused isoindigo derivatives, for instance, provides a potential building block for organic semiconductors. researchgate.net

The development of efficient synthetic routes to thiophene and thiazole-based building blocks is crucial for the advancement of organic semiconducting materials. nih.gov These building blocks are utilized in the synthesis of acceptor-donor-acceptor (A-D-A) type organic semiconductors, which have applications in organic photovoltaic cells. nih.gov

Contributions to Polymer Chemistry and Organic Electronic Materials

The unique electronic and structural properties of the thiophene ring make this compound and its derivatives valuable components in the development of advanced polymers and organic electronic materials.

Development of Conjugated Systems

Thiophene-based conjugated systems have attracted significant attention due to their efficient light-harvesting capabilities, structural versatility, and intrinsic charge transport behavior, making them ideal for use in high-performance organic solar cells. rsc.org The incorporation of thiophene units into extended conjugated systems is a key area of research in organic electronics. researchgate.net

The development of covalent organic frameworks (COFs) incorporating thiophene-based building blocks represents a significant advancement in the field. nih.gov These materials exhibit unique architectures with well-defined pores and stacked one-dimensional columns, which are ideal for charge and exciton (B1674681) transport. nih.gov The ability to synthesize and characterize these thiophene-based COFs opens up new possibilities for their use in electronic devices. nih.gov

Thieno[3,2-b]thiophene and its isomers are electron-rich heterocycles that serve as fundamental building blocks for various organic materials used in optoelectronics. mdpi.com These small, planar molecules can be incorporated into π-conjugated systems to enhance their electronic properties. mdpi.com The synthesis of these thienothiophene scaffolds has been a subject of research since the 19th century, highlighting their long-standing importance in organic chemistry. mdpi.com

Applications in Optoelectronic Devices and Photo-sensitive Receptors

The development of efficient syntheses for incorporating thiophene units into various extended conjugation systems is driven by the prevalence of sulfur-rich aromatics in organic electronics. researchgate.net Thiophene-based materials are utilized in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). mdpi.com

Thienothiophene-derived materials have found successful applications in these devices due to their semiconducting properties. mdpi.com The electron-donating and charge-transfer properties of thienothiophenes are also utilized in nonlinear optics. mdpi.com The design and synthesis of thienothiophene-based copolymers with various side chains have been explored to create efficient polymer solar cells. researchgate.net

The development of thiophene-based ligands for detecting protein aggregates is another important application. nih.gov The conformationally sensitive photophysical properties of poly- and oligothiophenes allow for the optical detection of disease-associated protein aggregates, which is crucial for the diagnosis and study of diseases like Alzheimer's. nih.gov

Precursors for Specialized Reagents and Ligands (e.g., in Coordination Chemistry)

The thiophene moiety and the isothiocyanate group in this compound make it a valuable precursor for the synthesis of specialized reagents and ligands used in coordination chemistry. Thiophene-based ligands have emerged as powerful tools in various chemical applications.

Thiophene-benzoquinones, for example, are valuable precursors for thiophene-containing anilate ligands. rsc.org These ligands are the first examples of electron-rich substituent-based anilates and have been used to synthesize coordination complexes with metals like copper(II). rsc.org The synthesis and characterization of these complexes provide insights into their structural and electronic properties. rsc.org

The development of novel diamine ligands containing a simple thiophene ring in their backbone has also been reported. researchgate.net These ligands can be synthesized through a condensation reaction between the corresponding aniline (B41778) and 3,4-diformylthiophene. researchgate.net The coordination chemistry of these ligands with various metal centers can lead to the formation of new complexes with interesting properties.

Furthermore, coordination compounds based on transition metal ions and thiocyanate (B1210189) ligands have been a subject of increasing interest due to their unique catalytic and optical properties. researchgate.net The study of these complexes helps in understanding the impact of the transition metal precursor on the crystallization and properties of thiocyanate complexes. researchgate.net The development of thiophene-based ligands for the optical assignment of polymorphic disease-associated protein aggregates also highlights their importance as specialized reagents. nih.gov

Mechanistic Investigations of Biological Interactions in Vitro

Elucidation of Molecular Targets for Isothiocyanate Derivatives (e.g., Enzymes, Proteins)

No studies were identified that investigated the specific molecular targets of 2-(1-Isothiocyanatoethyl)thiophene. Research on other isothiocyanate compounds suggests that the isothiocyanate group (-N=C=S) is a reactive electrophile that can form covalent bonds with nucleophilic residues on proteins, such as the thiol groups of cysteine residues. However, without specific experimental data for this compound, any discussion of its potential targets would be speculative and fall outside the prescribed scope of this article.

Computational Modeling of Enzyme-Inhibitor Interactions

No computational or molecular docking studies involving this compound and any specific enzyme or protein targets have been published. Such studies would typically provide insights into the binding modes, interaction energies, and key amino acid residues involved in the binding pocket, but this information is not available for this compound.

Biochemical Validation of Predicted Molecular Interactions

In the absence of any predicted molecular interactions from computational models, there are consequently no biochemical studies validating such predictions for this compound. This would typically involve techniques such as enzyme kinetics assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm the direct binding and inhibitory effects on a purified target protein.

Q & A

Basic: What are the common synthetic routes for 2-(1-Isothiocyanatoethyl)thiophene, and how can reaction conditions influence product purity?

The synthesis of this compound typically involves nucleophilic substitution reactions. A primary route utilizes thiophosgene (CSCl₂) reacting with a primary amine precursor (e.g., 2-(1-aminoethyl)thiophene) in anhydrous solvents like dichloromethane or ether. The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which is unstable and readily converts to the isothiocyanate group under mild heating or basic conditions .

Key considerations :

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, improving substitution efficiency .

- Temperature control : Excessive heat may lead to side reactions, such as oxidation of the thiophene ring to sulfoxides .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended to isolate the product from unreacted thiophosgene or byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

A combination of NMR, IR, and mass spectrometry is essential:

- ¹H/¹³C NMR : The isothiocyanate (-NCS) group causes deshielding of adjacent protons (δ ~3.5–4.0 ppm for -CH₂-NCS) and distinct carbon shifts (δ ~120–130 ppm for NCS) .

- IR spectroscopy : The sharp absorption band at ~2050–2150 cm⁻¹ confirms the -NCS group .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How can researchers resolve contradictions in regioselectivity data during electrophilic substitution on the thiophene ring?

Conflicting reports on substitution patterns (e.g., 2- vs. 3-position) often arise from competing electronic effects of substituents. For this compound, the electron-withdrawing -NCS group may deactivate the ring, but steric hindrance from the ethyl chain can influence reactivity.

Methodological approaches :

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

- Isotopic labeling : Use of deuterated reagents to track substitution pathways .

- Controlled kinetic studies : Monitor reaction progress under varying temperatures to identify thermodynamic vs. kinetic products .

Advanced: What strategies optimize the compound’s stability during storage or catalytic applications?

The -NCS group is prone to hydrolysis and dimerization. Stability can be enhanced by:

- Storage conditions : Anhydrous environments (argon atmosphere) at –20°C .

- Additives : Inclusion of radical scavengers (e.g., BHT) prevents oxidative degradation of the thiophene ring .

- Encapsulation : Embedding in metal-organic frameworks (MOFs) or cyclodextrins reduces reactivity with moisture .

Advanced: How does the electronic structure of this compound influence its performance in organic semiconductors?

The thiophene ring’s π-conjugation and the electron-deficient -NCS group enhance charge transport properties.

- Bandgap tuning : The -NCS group lowers the HOMO level by ~0.3 eV compared to unsubstituted thiophene, improving electron mobility .

- Device integration : Copolymerization with electron-rich comonomers (e.g., benzodithiophene) balances charge transport in organic photovoltaics .

Advanced: How to analyze contradictory bioactivity data in antimicrobial assays for this compound?

Discrepancies in MIC (Minimum Inhibitory Concentration) values may stem from assay conditions:

- Solubility effects : Use of DMSO vs. aqueous buffers impacts bioavailability .

- Strain specificity : Tailor assays to Gram-positive vs. Gram-negative bacteria using standardized protocols (e.g., CLSI guidelines) .

- Metabolite interference : LC-MS/MS analysis identifies degradation products that may falsely modulate activity .

Table 1: Key Reactivity and Stability Parameters

| Property | Value/Range | Method | Reference |

|---|---|---|---|

| -NCS IR absorption | 2050–2150 cm⁻¹ | FT-IR | |

| Thiophene oxidation potential | +1.2 V (vs. Ag/AgCl) | Cyclic voltammetry | |

| Hydrolysis half-life (pH 7) | 48 hours | Kinetic HPLC analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.